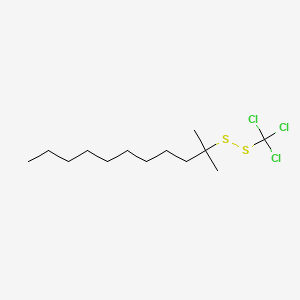
Disulfide, tert-dodecyl trichloromethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a colorless to light yellow liquid with a pungent odor. This compound is known for its solubility in organic solvents such as ether, benzene, and methanol, but it is insoluble in water .
Métodos De Preparación
The synthesis of disulfide, tert-dodecyl trichloromethyl involves a two-step process :
Reaction of Dodecanethiol with Chloroform: Dodecanethiol (C12H26S) reacts with chloroform (CHCl3) under appropriate conditions to form trichloromethyl dodecyl sulfide.
Oxidation: The trichloromethyl dodecyl sulfide is then oxidized to produce this compound.
Industrial production methods typically involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Disulfide, tert-dodecyl trichloromethyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols.
Substitution: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disulfide, tert-dodecyl trichloromethyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mecanismo De Acción
The mechanism of action of disulfide, tert-dodecyl trichloromethyl involves its ability to interact with biological molecules through its sulfur atoms. It can form disulfide bonds with thiol groups in proteins, potentially altering their structure and function. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Disulfide, tert-dodecyl trichloromethyl can be compared with other similar compounds such as di-tert-dodecyl disulfide and tert-dodecyl disulfide . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, di-tert-dodecyl disulfide has a higher molecular weight and different solubility characteristics compared to this compound .
Similar Compounds
Di-tert-dodecyl disulfide: C24H50S2
Tert-dodecyl disulfide: C13H26S2
These compounds are used in similar applications but may offer different advantages depending on the specific requirements of the research or industrial process .
Propiedades
Número CAS |
60114-74-1 |
|---|---|
Fórmula molecular |
C13H25Cl3S2 |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
2-methyl-2-(trichloromethyldisulfanyl)undecane |
InChI |
InChI=1S/C13H25Cl3S2/c1-4-5-6-7-8-9-10-11-12(2,3)17-18-13(14,15)16/h4-11H2,1-3H3 |
Clave InChI |
HQMWYXQYQCOBOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(C)SSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


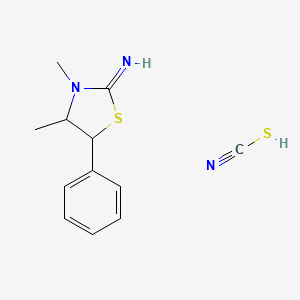
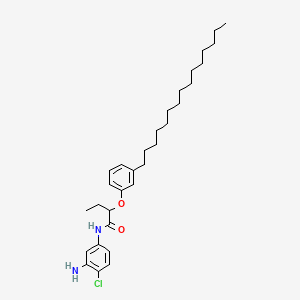
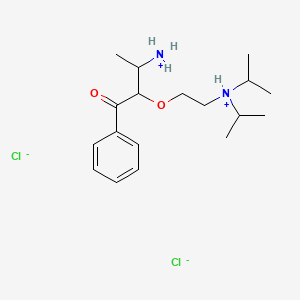
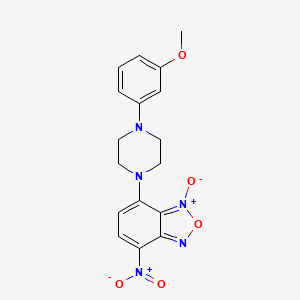
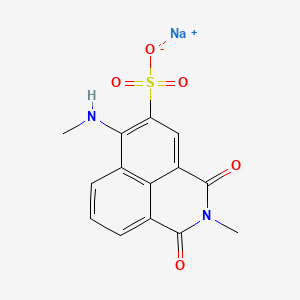
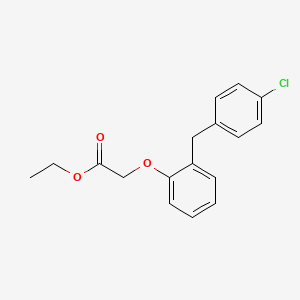
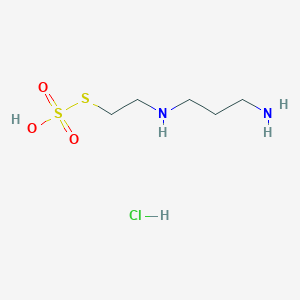
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
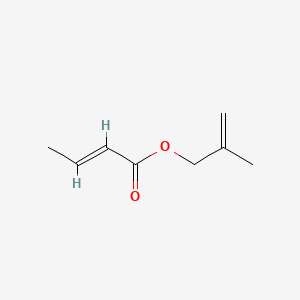
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
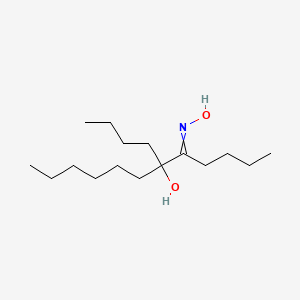


![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
